molecular formula C16H11F3N2O2 B1413720 Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate CAS No. 2121154-09-2

Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B1413720
CAS RN: 2121154-09-2
M. Wt: 320.27 g/mol
InChI Key: NPKJTOOADZKBKA-UHFFFAOYSA-N
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Description

“Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various chemical reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Synthesis of New Drugs

Imidazole, which is a part of the compound , has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antibacterial and Antimycobacterial Activities

Imidazole derivatives have been reported to exhibit antibacterial and antimycobacterial activities . For instance, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole has been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Antitumor Activity

Imidazole derivatives have shown potential in antitumor activity . This makes the compound a potential candidate for cancer research and treatment.

Antiviral Activity

Imidazole derivatives have also been reported to exhibit antiviral activities . This suggests that the compound could be used in the development of new antiviral drugs.

Anti-inflammatory and Antipyretic Activities

Imidazole derivatives have been reported to exhibit anti-inflammatory and antipyretic activities . This suggests that the compound could be used in the development of new anti-inflammatory and antipyretic drugs.

Antioxidant Activity

Imidazole derivatives have been reported to exhibit antioxidant activities . This suggests that the compound could be used in the development of new antioxidant drugs.

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

properties

IUPAC Name

methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c1-23-15(22)10-6-7-21-9-13(20-14(21)8-10)11-4-2-3-5-12(11)16(17,18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKJTOOADZKBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC(=CN2C=C1)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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